molecular formula C4H6INO B1315106 4-(Iodomethyl)azetidin-2-one CAS No. 74694-50-1

4-(Iodomethyl)azetidin-2-one

Cat. No. B1315106
CAS RN: 74694-50-1
M. Wt: 211 g/mol
InChI Key: QHSNSUAFJJIIQW-UHFFFAOYSA-N
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Description

4-(Iodomethyl)azetidin-2-one is a chemical compound with the CAS Number: 74694-50-1 . It has a molecular weight of 211 and its linear formula is C4H6INO . It is a white to yellow solid .


Synthesis Analysis

The synthesis of azetidin-2-ones, including this compound, has been a topic of research . One synthetic pathway includes an electrocyclisation reaction of imine derivatives . Another method involves the reduction of C-3 functionalized azetidin-2-ones with sodium borohydride .


Molecular Structure Analysis

The linear formula of this compound is C4H6INO . The InChI code is 1S/C4H6INO/c5-2-3-1-4(7)6-3/h3H,1-2H2,(H,6,7) .


Chemical Reactions Analysis

This compound has been involved in reactions with tetracarbonylferrate(-II) . More research is needed to fully understand the range of chemical reactions this compound can participate in.

Scientific Research Applications

Synthesis and Transformation

4-(Iodomethyl)azetidin-2-one, as a synthetic equivalent of 4-(2-oxoethyl)azetidin-2-one, has been synthesized and used in the transformation to azetidin-2-ones with terminally oxygenated ethyl side chains. This process involves photopyridine formation, catalytic hydrogenation, and deblocking of the protecting group, indicating its utility in complex synthetic chemistry (Kaneko et al., 1986).

Iodocyclisation and Biological Assays

The compound has been involved in room temperature iodocyclisation of homoallylamines, yielding functionalised 2-(iodomethyl)azetidine derivatives. These derivatives were further investigated for potential biological effects using zebrafish embryo developmental assays, demonstrating the compound's relevance in biological screening and medicinal chemistry (Feula et al., 2013).

Gold-Catalyzed Intermolecular Oxidation

Azetidine, including azetidin-2-ones and derivatives, has been synthesized through gold-catalyzed intermolecular oxidation of alkynes. This indicates the role of this compound and related compounds in facilitating new synthetic pathways for functionalized azetidines (Ye, He, & Zhang, 2011).

Therapeutic Potential

The therapeutic potential of azetidin-2-ones, including derivatives of this compound, has been explored in various contexts. These compounds have shown a range of bioactivities, such as antimicrobial, antitubercular, and anti-inflammatory activities, and their synthesis and biological profiles have been extensively studied (Ghuge & Murumkar, 2018).

Azetidin-2-ones as Synthons

Azetidin-2-one, the core structure in compounds like this compound, has been recognized as a valuable building block in organic synthesis. Its utility in constructing a wide range of biologically significant molecules, exploiting its strain energy and structural uniqueness, has been highlighted in the literature (Deshmukh et al., 2004).

Safety and Hazards

Safety information and Material Safety Data Sheets (MSDS) for 4-(Iodomethyl)azetidin-2-one can be found from the manufacturer . Always handle chemicals with appropriate safety precautions.

Future Directions

Azetidin-2-ones, including 4-(Iodomethyl)azetidin-2-one, have been the subject of ongoing research due to their potential in various fields . Future research may focus on further exploring the synthetic strategies, biological activities, and potential applications of these compounds .

properties

IUPAC Name

4-(iodomethyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6INO/c5-2-3-1-4(7)6-3/h3H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSNSUAFJJIIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502576
Record name 4-(Iodomethyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74694-50-1
Record name 4-(Iodomethyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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